D-Ribose-13C,d

Description

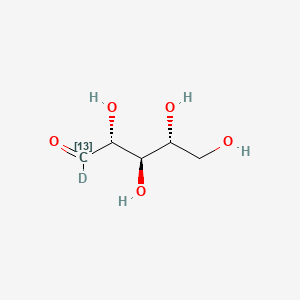

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxy(113C)pentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D |

InChI Key |

PYMYPHUHKUWMLA-AJCDREGZSA-N |

Isomeric SMILES |

[2H][13C](=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing D Ribose 13c,d

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Isotopically labeled D-ribose is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to overcome challenges like spectral overlap and low sensitivity. The presence of ¹³C and deuterium (B1214612) enables a variety of advanced NMR experiments crucial for studying biomolecules like oligonucleotides.

Heteronuclear Multidimensional NMR for Oligonucleotide Structural and Conformational Analysis

In the study of DNA and RNA oligonucleotides, D-Ribose labeled with ¹³C and deuterium is fundamental for elucidating three-dimensional structures and dynamics in solution. nih.gov Heteronuclear multidimensional NMR experiments, which correlate different types of nuclei (e.g., ¹H, ¹³C, ¹⁵N), are essential for resolving the complex spectral data generated by these large biomolecules. nih.govresearchgate.net The ability to produce milligram quantities of isotopically labeled RNA through methods like in vitro transcription using labeled nucleotide triphosphates (NTPs) has made these advanced NMR studies feasible. nih.govspringernature.com

The measurement of scalar (J) spin-spin coupling constants between covalently bonded nuclei is a cornerstone of conformational analysis in nucleic acids. The magnitudes of one-bond (¹J_CH_) and multi-bond (e.g., ²J_CC_, ³J_CH_) coupling constants are exquisitely sensitive to the dihedral angles that define the molecular geometry.

N-Glycoside Bond Conformation: The orientation of the nucleobase relative to the ribose sugar is defined by the torsion angle χ around the N-glycosidic bond. This orientation can be either syn or anti. Long-range (two- and three-bond) ¹³C-¹H coupling constants between the base and the sugar are particularly informative for determining this angle. For instance, the coupling between the pyrimidine (B1678525) C6 or purine (B94841) C8 and the ribose H1' (³J_C6/C8-H1'_) is a key parameter for defining the glycosidic torsion angle. oup.comnih.gov

The following table summarizes the relationship between key spin-coupling constants and the conformation of the ribose moiety.

| Coupling Constant | Atoms Involved | Conformation Probed | Typical Value / Relationship |

| ³J_H1'H2' | H1' - H2' | Furanose Pucker | Small (~1-2 Hz) for N-type; Large (~8-10 Hz) for S-type |

| ¹J_C1'H1' | C1' - H1' | Furanose Pucker | Varies with pucker, sensitive to electronegativity |

| ³J_C2H1' | Base C2/C4 - H1' | Glycosidic Angle (χ) | Karplus-like relationship with angle χ |

| ³J_C6/C8-H1' | Base C6/C8 - H1' | Glycosidic Angle (χ) | Key indicator for syn vs. anti conformation |

| ²J_C1'C3' | C1' - C2' - C3' | Furanose Pucker | Dependent on the C1'-C2'-O2'-H torsion angle |

A prerequisite for any structural analysis by NMR is the unambiguous assignment of all NMR signals to specific atoms in the molecule. For large oligonucleotides, severe spectral overlap, especially in the ribose proton region, makes this a formidable challenge. researchgate.netnih.gov Strategic isotopic labeling is a powerful solution. By preparing RNA or DNA with specific nucleotide types labeled with ¹³C (e.g., only G and C residues), the complexity of heteronuclear spectra is significantly reduced, simplifying the assignment process. nih.gov

Combining ¹³C labeling with selective deuteration further enhances assignment strategies. Replacing non-labile protons with deuterium atoms effectively removes their signals from ¹H NMR spectra, a technique that dramatically simplifies crowded spectral regions. nih.govnih.gov This approach not only reduces spectral overlap but also minimizes spin diffusion pathways, leading to narrower line widths and improved spectral quality. nih.gov

The challenges of spectral overlap and broad linewidths intensify as the size of the RNA or DNA molecule increases. researchgate.net For large systems (>50-70 nucleotides), isotopic labeling is not just helpful but essential. nih.gov Selective deuteration of the ribose at the H3', H4', H5'/H5'' positions, and/or at the C5 position of pyrimidines, is a widely used strategy to simplify spectra. nih.govresearchgate.net This spectral simplification is critical for resolving key structural interactions. For instance, removing the strong H5-H6 cross-peaks in pyrimidines via C5-deuteration allows for unambiguous identification of other important Nuclear Overhauser Effect (NOE) signals. nih.gov

Position-selective labeling, where a specific residue within a long RNA sequence is isotopically labeled, represents an even more advanced strategy. nih.gov This can be achieved through methods like segmental ligation, allowing researchers to focus on the structure and dynamics of a particular region of interest within a large biomolecular complex. nih.gov These spectral editing techniques are indispensable for pushing the size limits of macromolecules amenable to high-resolution NMR analysis. rsc.org

Hyperpolarized ¹²⁹Xe NMR for Metabolite Quantitation

Hyperpolarization techniques dramatically increase the sensitivity of NMR spectroscopy by orders of magnitude, enabling the real-time tracking of metabolic processes. Dissolution dynamic nuclear polarization (d-DNP) is a method that can enhance the polarization of ¹³C nuclei in molecules like D-ribose, allowing for their detection at concentrations far below the normal NMR threshold. nih.gov

While the prompt specifically mentions hyperpolarized ¹²⁹Xenon (¹²⁹Xe), the direct application of ¹²⁹Xe NMR for the quantitation of ¹³C-labeled metabolites is not a mainstream technique. Hyperpolarized ¹²⁹Xe is primarily used in biosensing applications where the xenon atom is encapsulated in a molecular cage that targets a specific analyte.

However, the principle of using hyperpolarization for metabolite quantitation is well-established using hyperpolarized ¹³C-labeled substrates. nih.gov In such an experiment, a ¹³C-labeled compound (e.g., D-Ribose-¹³C) is hyperpolarized and then introduced to a biological system, such as cultured cells or in vivo. The greatly enhanced ¹³C signals allow for the direct observation of the labeled substrate and its conversion into downstream metabolites in real-time. nih.gov This provides a powerful method for measuring metabolic fluxes and enzyme activity non-invasively. The analysis of hyperpolarized ¹³C-labeled compounds has been successfully applied to study metabolic changes in various disease models. nih.gov

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS/LC-MS) Applications

Mass spectrometry is a cornerstone of metabolomics and metabolic flux analysis. The use of stable isotope-labeled compounds, such as D-Ribose-¹³C,d, is central to these techniques, providing a means to trace the fate of atoms through complex biochemical networks.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a predominant technique for quantifying intracellular metabolic fluxes. nih.gov This method involves culturing cells with a ¹³C-labeled substrate (often ¹³C-glucose, a precursor to ribose). The isotopic labeling patterns that appear in downstream metabolites are then measured by MS. frontiersin.org For RNA analysis, the macromolecule is hydrolyzed to release its constituent ribonucleosides, and the ribose moiety is analyzed. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is frequently used for this purpose. After hydrolysis of cellular RNA, the resulting ribose is chemically derivatized to make it volatile for GC separation. The mass spectrometer then analyzes the fragments of the derivatized ribose, revealing the distribution of ¹³C isotopes (mass isotopomers). nih.govnih.gov This mass isotopomer distribution data is the primary input for computational models that calculate the rates of metabolic reactions throughout the central carbon metabolism, including pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. rwth-aachen.despringernature.com The inclusion of labeling data from RNA-derived ribose has been shown to significantly improve the precision and resolution of flux estimates, particularly for the PPP. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is also employed, offering advantages for analyzing non-volatile or thermally unstable compounds without the need for derivatization. Both targeted and untargeted metabolomics studies benefit from the use of ¹³C-labeled standards to aid in compound identification and quantification.

The table below summarizes key mass spectrometry-based applications involving ¹³C-labeled ribose.

| Application | Technique(s) | Information Obtained | Significance |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | GC-MS, LC-MS | Quantitative rates (fluxes) of intracellular metabolic pathways | Provides a functional readout of cellular metabolism; essential for metabolic engineering and understanding disease states. nih.gov |

| Pentose Phosphate Pathway (PPP) Analysis | GC-MS | Precise quantification of net and exchange fluxes in the PPP | Elucidates the production of NADPH and precursors for nucleotide biosynthesis. nih.gov |

| Metabolite Identification | LC-MS, GC-MS | Confirmation of metabolite identity and structure | Labeled standards help differentiate biological signals from background noise and aid in formula determination. |

| Quantitative Metabolomics | LC-MS, GC-MS | Accurate quantification of metabolite concentrations | ¹³C-labeled internal standards correct for variations in sample preparation and instrument response. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Measurements of RNA-Bound Ribose

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for ¹³C metabolic flux analysis (¹³C-MFA). nih.govnih.govrsc.org The use of D-Ribose-13C,d and other ¹³C-labeled precursors allows researchers to trace the incorporation of carbon into the ribose moiety of RNA, providing deep insights into the activity of pathways such as the pentose phosphate pathway (PPP).

The methodology involves several key steps. First, cellular RNA is isolated and subjected to acid hydrolysis to break it down into its constituent nucleosides and, subsequently, free the ribose sugars. The liberated ribose, now carrying the isotopic label from the initial tracer, is then chemically modified through derivatization. This process converts the sugar into a volatile compound, making it suitable for analysis by GC-MS. nih.govnih.gov

Once introduced into the GC-MS system, the derivatized ribose is separated from other components and fragmented by electron ionization. The mass spectrometer then analyzes the mass-to-charge ratio of these fragments. By comparing the mass isotopomer distributions of fragments from samples cultured with ¹³C-labeled substrates to those from unlabeled controls, researchers can precisely quantify the degree of ¹³C enrichment in the RNA-bound ribose. nih.govnih.gov This information is critical for calculating the metabolic fluxes through central carbon metabolism. The analysis of multiple fragments from the ribose derivative provides a more comprehensive and accurate picture of the labeling pattern. nih.gov

This GC-MS-based approach offers significant advantages, including the ability to use relatively small amounts of biomass and the stability of the target molecules (glycogen and RNA), which simplifies sample handling. nih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) for Untargeted Metabolomics

For broad, exploratory studies of the metabolome, untargeted metabolomics using Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) is a premier analytical strategy. This powerful platform combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of Q-TOF mass spectrometry.

In the context of isotopic labeling studies, UHPLC-Q-TOF MS is exceptionally well-suited for determining the isotopic enrichment and purity of compounds like this compound. almacgroup.com The high resolving power of TOF instruments allows for the clear separation of peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition), even when their mass difference is very small. This capability minimizes isotopic overlap between adjacent ions, leading to more accurate quantification of each labeled state. almacgroup.com

Research comparing different types of mass spectrometers has shown that GC-QTOF MS provides excellent accuracy in measuring isotope ratios, which is attributed to its high mass resolving power that can filter out isobaric noise from co-eluting compounds. escholarship.org This principle also applies to LC-QTOF MS. This accuracy is crucial in untargeted metabolomics experiments where ¹³C tracers are used to map the flow of carbon through the entirety of the detectable metabolic network. The instrument can detect and identify metabolites that have incorporated the ¹³C label, revealing novel metabolic pathways or perturbations in response to various stimuli.

Table 3: Performance Comparison of Mass Spectrometry Instruments for Isotope Ratio Analysis

| Instrument Type | Resolution | Typical Accuracy for Isotope Ratios | Key Feature for Isotopic Analysis |

|---|---|---|---|

| Single Quadrupole (SQ) | Low | Good | Widely available and robust for targeted analysis. |

| Triple Quadrupole (QqQ) | Low | Very Good | Excellent for targeted quantification using MRM/SIM. |

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. This method is exceptionally sensitive to small changes in isotopic abundance, making it ideal for tracing the flow of carbon through metabolic systems on a bulk level.

The principle of IRMS in carbon tracing involves introducing a ¹³C-labeled substrate, like this compound, into a biological system. After a period of metabolism, specific molecules or the entire biomass are combusted to convert all carbon into CO₂ gas. This CO₂ is then introduced into the IRMS instrument, which precisely measures the ratio of ¹³C-CO₂ to ¹²C-CO₂.

This technique has been applied to determine the ultimate source of carbon incorporated into growing solid tumors, distinguishing between carbon derived from dietary sources versus host tissues. By exploiting the natural differences in ¹³C abundance between different types of plants (C3 vs. C4), researchers can create diets with distinct ¹³C signatures and trace their incorporation into the tumor and host organs. This allows for the quantification of bulk carbon transfer between different biological compartments.

Other Chromatographic and Spectroscopic Methods

Beyond mass spectrometry-based techniques, other analytical methods are employed for the analysis of ribose and its related compounds, where labeled standards like this compound can play a role in method development and validation.

High-Performance Liquid Chromatography (HPLC) for Ribose and Ribitol Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation and quantification of carbohydrates, including ribose and its corresponding sugar alcohol, ribitol. Various HPLC methods have been developed for this purpose, often employing specialized columns and detection techniques.

For instance, analysis of ribose can be performed using columns designed for carbohydrate analysis with refractive index (RI) detection or evaporative light scattering detection (ELSD). In clinical and metabolic studies, HPLC is used to measure the levels of ribose and ribitol in biological fluids and tissues. In a study comparing the metabolic effects of ribitol and ribose treatments in mice, an untargeted global metabolomics platform, which would include an LC-MS component (a form of HPLC), was used to quantify these and other metabolites. While not explicitly stated for every HPLC application, the principles of using an internal standard for accurate quantification are universal. In HPLC methods coupled with mass spectrometry, this compound would serve as an ideal internal standard for the precise measurement of ribose concentrations.

Capillary Electrophoresis for Enantiomeric Separation of Ribose

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly powerful for the separation of chiral molecules (enantiomers). chromatographytoday.comnih.gov The separation of D-ribose from its non-natural enantiomer, L-ribose, is a key analytical challenge that can be addressed by CE.

Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comfuture4200.com Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.gov These molecules have a chiral cavity into which one enantiomer fits better than the other, leading to a difference in their interaction and, consequently, a difference in their electrophoretic mobility, allowing them to be separated.

While direct analysis of this compound in this context is not extensively documented in readily available literature, the coupling of CE with mass spectrometry (CE-MS) provides a platform where such labeled compounds would be invaluable. CE-MS has been successfully used for the analysis of ¹³C-labeled amino acids in fluxomics studies. nih.gov This demonstrates the capability of the technique to separate and detect isotopically labeled molecules. Therefore, this compound could be used as an internal standard in a CE-MS method for the enantiomeric separation and quantification of ribose, providing a highly specific and accurate analytical tool.

Optical Analytical Techniques for Chiral Recognition of D/L-Ribose (e.g., Colorimetry, Surface-Enhanced Raman Spectroscopy)nih.gov

The chiral recognition of ribose enantiomers is of significant importance, particularly in the context of understanding the origins of life and the homochirality of biological molecules. mdpi.com While traditional methods like high-performance liquid chromatography (HPLC) can distinguish between D- and L-ribose, they are often time-consuming and require laboratory settings. mdpi.com Consequently, research has focused on developing rapid and convenient optical analytical techniques for this purpose. mdpi.com Among these, colorimetry and Surface-Enhanced Raman Spectroscopy (SERS) have emerged as promising methods. mdpi.com

A notable approach for the chiral recognition of D/L-ribose involves the use of β-cyclodextrin (β-CD)-coated silver nanoparticles (AgNPs). mdpi.com This method allows for the identification of D- and L-ribose through both visual colorimetry and SERS analysis. mdpi.com The underlying principle of this technique is based on the differential interaction between the chiral β-cyclodextrin and the ribose enantiomers. mdpi.com It has been shown that D-ribose, having the same chirality as β-cyclodextrin, forms multiple strong hydrogen bonds, leading to the aggregation of the AgNPs. mdpi.com This aggregation, in turn, induces distinct optical effects that are not observed with L-ribose. mdpi.com

Colorimetric Analysis

The aggregation of β-CD-coated AgNPs in the presence of D-ribose results in a color change that is visible to the naked eye, providing a straightforward method for chiral discrimination. mdpi.com In an acidic environment, a mixture containing the AgNPs and D-ribose transitions from yellow to purple-red and eventually to gray-green over time. mdpi.com In contrast, the solution with L-ribose remains yellow. mdpi.com This visual assessment offers a fast, convenient, and low-cost way to distinguish between the two enantiomers without the need for sophisticated laboratory equipment. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS)

For a more sensitive analysis of enantiomeric ribose, SERS can be employed. mdpi.com SERS is a powerful technique that significantly enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. nih.gov In the context of D/L-ribose recognition, the aggregation of the β-CD-coated AgNPs induced by D-ribose leads to changes in the SERS spectra. As the proportion of D-ribose increases in a sample, the intensity of specific bands in the SERS spectrum, notably at 1020 cm⁻¹ and 1308 cm⁻¹, also increases. This provides a quantitative measure of the enantiomeric excess in a ribose solution. This SERS-based method offers higher sensitivity compared to visual colorimetry for the chiral discrimination of D/L-ribose. mdpi.com

The table below summarizes the research findings on the optical analytical techniques for the chiral recognition of D/L-ribose.

| Analytical Technique | Principle | Observation for D-Ribose | Observation for L-Ribose | Key Advantages |

| Colorimetry | Aggregation of β-cyclodextrin-coated silver nanoparticles induced by chiral interaction. mdpi.com | Color of the solution changes from yellow to purple-red/gray-green over time in an acidic medium. mdpi.com | The color of the solution remains yellow. mdpi.com | Fast, convenient, low-cost, and allows for visual assessment outside a laboratory. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Differential aggregation of β-cyclodextrin-coated silver nanoparticles leading to changes in the SERS spectrum. | Increased intensity of SERS bands at 1020 cm⁻¹ and 1308 cm⁻¹ with increasing concentration. | No significant change in the SERS spectrum. | Provides more sensitive and quantitative analysis of enantiomeric ribose. mdpi.com |

Applications of D Ribose 13c,d in Metabolic Research

13C Metabolic Flux Analysis (13C-MFA)

D-Ribose labeled with carbon-13 isotopes (¹³C) is a crucial tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comcortecnet.com By introducing ¹³C-labeled D-ribose into a biological system, researchers can track the journey of the carbon atoms as they are incorporated into various metabolites. The resulting labeling patterns in these downstream molecules provide a wealth of information that, when combined with computational modeling, allows for the precise calculation of metabolic fluxes. 13cflux.netnih.gov This approach is invaluable for understanding cellular physiology and identifying metabolic bottlenecks or shifts in response to genetic or environmental changes. 13cflux.net

¹³C-MFA enables the detailed mapping of carbon flow through the intricate network of biochemical reactions within a cell. 13cflux.net When ¹³C-labeled D-ribose is utilized as a tracer, the distribution of the heavy isotopes in central carbon metabolism intermediates can be measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This data is then used in conjunction with a stoichiometric model of cellular metabolism to estimate the rates of individual reactions. researchgate.net This allows researchers to move beyond static measurements of metabolite concentrations and gain a dynamic understanding of how cells process nutrients and allocate resources. frontiersin.org The technique is sensitive enough to reveal the relative activity of competing pathways and the bidirectional flow of reversible reactions. researchgate.net

A primary application of ¹³C-MFA with labeled D-ribose is the quantitative analysis of central carbon metabolism, which encompasses the key pathways of glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). creative-proteomics.comnih.gov The PPP is particularly significant as it is the primary source of ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense. creative-proteomics.comaiche.org Accurately measuring fluxes through the oxidative and non-oxidative branches of the PPP has been a challenge due to the complex, reversible reactions involved. aiche.orgmdpi.com However, introducing ¹³C-labeled ribose, often in combination with other tracers like labeled glucose, provides direct labeling information for PPP intermediates, significantly improving the resolution of these fluxes. nih.govaiche.org This allows for a precise quantification of how much carbon is channeled through glycolysis for energy production versus the PPP for biosynthesis and redox balance. mdpi.com

While many ¹³C-MFA studies are conducted at a metabolic and isotopic steady state, dynamic ¹³C-labeling experiments offer a window into the transient behavior of metabolic networks. nih.govspringernature.com In this approach, a ¹³C-labeled substrate like D-ribose is introduced, and the incorporation of the label into various metabolites is monitored over time. nih.govnih.gov This method is particularly useful for studying fast-turnover metabolites and understanding how metabolic fluxes adapt to perturbations. springernature.com The time-resolved labeling data can reveal information about pathway bottlenecks, metabolite channeling, and the responsiveness of the metabolic network. springernature.com For instance, dynamic labeling with ¹³C₅-D-ribose has been used to investigate l-histidine (B1673261) production in Corynebacterium glutamicum, allowing for rapid sampling to capture the labeling dynamics of key intermediates. nih.gov

The choice of ¹³C-labeled substrate, or tracer, is a critical factor in the design of an informative ¹³C-MFA experiment. nih.govcreative-proteomics.com Different tracers provide varying degrees of resolution for different pathways. researchgate.netbohrium.com While glucose is a common tracer, ¹³C-D-ribose can be particularly advantageous for resolving fluxes within the PPP and related pathways. aiche.org Optimal experimental design often involves using multiple parallel labeling experiments with different tracers to achieve the highest precision across the entire metabolic network. nih.govnih.gov For example, combining experiments with [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been shown to provide good resolution for glycolysis/PPP and the TCA cycle, respectively. researchgate.net The selection of the best tracer or combination of tracers depends on the specific biological question and the metabolic network being investigated. nih.gov

¹³C-MFA has been extensively applied to a variety of microbial systems to understand and engineer their metabolism for biotechnological purposes. nih.gov In Escherichia coli, a workhorse of metabolic engineering, ¹³C-MFA has been used to quantify fluxes under various genetic and environmental conditions, guiding the rational design of strains for the production of valuable chemicals. nih.govfrontiersin.org For instance, studies have used ¹³C-MFA to compare the performance of numerous isotopic tracers in E. coli to improve flux measurements. bohrium.com In Corynebacterium glutamicum, an important industrial amino acid producer, dynamic ¹³C-labeling with ¹³C₅-D-ribose has been employed to streamline the analysis of metabolic fluxes for optimizing L-histidine production. nih.gov Similarly, in Bacillus subtilis, ¹³C-MFA has been used to investigate metabolism during the production of heterologous proteins like cellulase (B1617823) and to understand NADPH homeostasis in non-growing cells. nih.govresearchgate.netnih.gov

Table 1: Research Findings on the

| Application | Key Findings | Organism(s) |

|---|---|---|

| 13C Metabolic Flux Analysis (13C-MFA) | D-Ribose-13C,d serves as a critical tracer to quantify intracellular metabolic pathway rates. creative-proteomics.comcortecnet.com | General |

| Elucidation of Intracellular Reaction Rates | Enables detailed mapping of carbon flow and estimation of individual reaction rates. 13cflux.netresearchgate.net | General |

| Quantitative Analysis of Central Carbon Metabolism | Improves resolution of fluxes through glycolysis and the Pentose Phosphate Pathway (PPP). nih.govaiche.org | E. coli, CHO cells |

| Assessment of Net and Exchange Fluxes | Allows for the distinction and quantification of both net and bidirectional exchange fluxes. nih.gov | General |

| Dynamic 13C-Labeling Analysis | Provides insights into transient metabolic behavior and adaptation to perturbations. springernature.comnih.gov | Corynebacterium glutamicum |

| Substrate Selection for Optimal Flux Resolution | The choice of tracer, including this compound, is crucial for the precision of flux estimates. nih.govresearchgate.net | General |

| Application in Microbial Systems | Used to understand and engineer metabolism in various microorganisms for biotechnological production. nih.govnih.govresearchgate.net | Escherichia coli, Corynebacterium glutamicum, Bacillus subtilis |

Application in Mammalian Cell Culture Systems (e.g., CHO cells)

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins and monoclonal antibodies. Optimizing their productivity requires a deep understanding of their cellular metabolism. Isotope tracers are used in ¹³C Metabolic Flux Analysis (MFA) to quantify the flow of carbon through intracellular pathways. engconfintl.org

By introducing this compound into CHO cell cultures, researchers can precisely map the contribution of exogenous ribose to key metabolic pathways. This is particularly valuable for understanding the pentose phosphate pathway (PPP), which is the primary route for endogenous ribose synthesis. Tracing this compound helps to:

Quantify PPP Activity: Determine the extent to which cells utilize the PPP for nucleotide synthesis versus relying on salvaged or externally supplied ribose.

Analyze Energy Metabolism: Track how ribose-derived carbons enter glycolysis and the citric acid cycle (CAC), contributing to the cellular energy budget (ATP and NADH production). vanderbilt.edu

Optimize Protein Production: Studies have shown that enhanced oxidative metabolism, including increased CAC flux, is a characteristic of high-producing CHO cell lines. engconfintl.orgnih.govresearchgate.net By understanding how ribose metabolism integrates with these productive phenotypes, culture conditions can be fine-tuned to boost therapeutic protein yield.

Research using ¹³C tracers in CHO cells has identified a shift from lactate (B86563) production to lactate consumption and enhanced oxidative metabolism as being strongly associated with peak antibody productivity. engconfintl.orgvanderbilt.edu

| Culture Phase | Primary Metabolic Characteristic | Associated Productivity |

|---|---|---|

| Early Exponential Growth | High lactate production, minimal Citric Acid Cycle (CAC) flux | Low IgG Productivity |

| Stationary / Peak Production | Lactate consumption, enhanced oxidative metabolism and CAC flux | High IgG Productivity |

Metabolomics and Pathway Elucidation Beyond Flux Quantification

Beyond measuring the rate of metabolic reactions, this compound is instrumental in identifying and tracing the connections between different metabolic pathways.

D-ribose is the fundamental sugar component of the backbone of crucial biomolecules like ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). nih.govwikipedia.org It is also a key constituent of energy currency molecules like adenosine (B11128) triphosphate (ATP). nih.gov The synthesis of the building blocks for these molecules—ribonucleotides and deoxyribonucleotides—relies on a supply of ribose, typically in the form of 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.net

Using this compound as a tracer allows researchers to follow the journey of the ribose molecule from its entry into the cell to its final incorporation into DNA, RNA, and other vital compounds. This technique is definitive in:

Confirming the precursors and intermediates in the nucleotide synthesis pathways.

Distinguishing between the de novo synthesis pathways (building nucleotides from simple precursors) and salvage pathways (recycling pre-existing bases and nucleosides). nih.gov

Studying the conversion of ribonucleotides to deoxyribonucleotides, the essential step for DNA synthesis, which involves the reduction of the ribose sugar moiety. utah.edu

Cells possess efficient salvage pathways to recycle components of nucleotide degradation, saving energy compared to de novo synthesis. nih.gov The ribose moiety can be salvaged from nucleosides like uridine (B1682114). jourdainlab.orgresearchgate.net This process, sometimes termed "uridinolysis," involves the cleavage of uridine into uracil (B121893) and ribose-1-phosphate (B8699412) (R1P). The R1P can then be converted into intermediates for the PPP and glycolysis, thereby serving as both a carbon building block and an energy source, particularly when glucose is scarce. jourdainlab.orgresearchgate.net

This compound is an ideal tool for investigating these salvage pathways. Researchers can administer labeled ribose and track its conversion to R1P and subsequent metabolites, allowing for the quantification of salvage activity. nih.gov This is critical for studying metabolic dysregulation in diseases where these pathways may be impaired or overactive, providing insights into cellular adaptation to nutrient stress. rsc.org

The synthesis of purines (adenine, guanine) and pyrimidines (cytosine, uracil, thymine) follows distinct biochemical routes, with ribose playing a central role in both.

Purine (B94841) Synthesis: The purine ring is constructed directly upon the activated ribose sugar (PRPP). The process begins with PRPP and adds atoms from amino acids, CO₂, and other small molecules in a stepwise fashion. nih.govslideshare.net

Pyrimidine (B1678525) Synthesis: In contrast, the pyrimidine ring is synthesized first as a free base (orotate) and is then attached to PRPP to form the first pyrimidine nucleotide. nih.govslideshare.net

By tracing this compound, researchers can directly observe and quantify these distinct mechanisms. The labeled ribose will appear early in purine intermediates as the ring is being built, whereas in the pyrimidine pathway, the label will only be incorporated when the completed ring is attached to the PRPP. This provides unambiguous evidence for the sequence of events and the rate of synthesis for each class of nucleotide.

| Nucleotide Type | Synthesis Strategy | Point of Ribose (PRPP) Incorporation |

|---|---|---|

| Purines (AMP, GMP) | Ring is built upon the ribose molecule | First step of the pathway |

| Pyrimidines (UMP, CTP) | Pre-formed ring is attached to the ribose molecule | After the pyrimidine ring is synthesized |

Antibiotic resistance is a major global health threat. Understanding the metabolic adaptations of resistant bacteria is key to developing new strategies to combat them. Studies on gentamicin-resistant Salmonella have revealed that their metabolism is significantly altered, with a notable suppression of D-ribose metabolism. nih.govfao.org

Remarkably, providing exogenous D-ribose to these resistant strains can help restore their sensitivity to gentamicin. fao.orgresearchgate.net The supplemental D-ribose reprograms the bacterium's central carbon metabolism, activating glycolysis, the PPP, and the TCA cycle. fao.org This metabolic boost increases the production of NADH, which in turn elevates the proton motive force across the bacterial membrane, leading to enhanced uptake of the aminoglycoside antibiotic and subsequent cell death. fao.orgresearchgate.net

Using this compound allows scientists to precisely trace how the supplemental ribose is metabolized by the resistant Salmonella. This helps to identify the specific enzymatic steps and pathways that are re-activated, providing a detailed mechanistic understanding of how metabolic intervention can overcome drug resistance. nih.gov

Abnormalities in D-ribose metabolism have been linked to various pathological conditions, including type 2 diabetes and its complications. nih.govfrontiersin.orgresearchgate.net Elevated levels of D-ribose in the body can lead to the formation of advanced glycation end products (AGEs), which contribute to cellular damage. frontiersin.org

Studies of ribose uptake and metabolism, facilitated by tracers like this compound, are crucial for identifying these metabolic defects. By monitoring the rate at which cells absorb the labeled ribose and tracking its fate into downstream pathways like the PPP and nucleotide synthesis, researchers can detect:

Impairments in ribose transport into the cell.

Deficiencies in enzymes like ribokinase, which is responsible for the first step of ribose metabolism. rsc.org

Bottlenecks in the PPP or nucleotide synthesis pathways that could lead to an accumulation of ribose or its intermediates. nih.govresearchgate.net

These studies provide valuable insights into the molecular basis of metabolic diseases and can help identify new diagnostic markers or therapeutic targets. frontiersin.org

Theoretical and Computational Aspects in D Ribose 13c,d Research

Computational Tools and Software for Isotopic Data Analysis

The complexity of 13C-MFA necessitates the use of specialized software to manage data, simulate labeling patterns, and estimate fluxes. d-nb.info13cflux.net A variety of software tools have been developed to assist researchers in these tasks, many of which are designed to be user-friendly for those without extensive backgrounds in mathematics or coding. d-nb.info

Flux estimation in 13C-MFA is an optimization problem where the goal is to find a set of flux values that best match the experimentally measured labeling data. nih.gov This is typically achieved by minimizing the sum of squared residuals between the simulated and measured isotopomer distributions. osti.gov

Once a best-fit set of fluxes is obtained, a goodness-of-fit assessment is performed to determine how well the model represents the data. The chi-squared (χ²) statistical test is a common method for this purpose. nih.gov This test helps to validate the model and ensure that there are no significant discrepancies between the simulated and experimental data. arxiv.orgresearchgate.net

Estimating the metabolic fluxes is only part of the analysis; it is equally important to determine the confidence with which these fluxes are known. nih.gov Confidence intervals provide a range of plausible values for each flux and reflect the uncertainty in the estimation. nih.gov

Several methods are used to calculate confidence intervals, including:

Parameter Continuation: This method assesses the sensitivity of the sum of squared residuals to variations in individual flux parameters. researchgate.net

Bootstrap Monte-Carlo: This technique involves resampling the data to estimate the distribution of the flux estimates. nih.gov

Wide confidence intervals can indicate that the experimental design is not sufficient to resolve certain fluxes, suggesting the need for additional experiments with different isotopic tracers. nih.gov

To improve the reproducibility and exchange of 13C-MFA models, standardized modeling languages have been developed. frontiersin.org FluxML is a notable example, providing a universal, implementation-independent format for specifying 13C-MFA models. frontiersin.orgnih.gov

FluxML is an XML-based language that captures all the necessary information for a 13C-MFA model, including:

The metabolic reaction network frontiersin.org

Atom mappings frontiersin.org

Constraints on model parameters frontiersin.org

Experimental data configurations frontiersin.org

The development of such standardized languages, along with associated computational tools, aims to make 13C-MFA more transparent, efficient, and reproducible. frontiersin.orgnih.gov

A selection of software tools used in 13C-MFA is provided in the table below.

| Software | Key Features | Availability |

| INCA | Isotopomer network modeling, non-stationary MFA. vueinnovations.comgithub.io | Free for academic use. vueinnovations.com |

| 13CFLUX2 | High-performance simulation, supports FluxML. rsc.orgfrontiersin.org | Part of the JuFlux platform. 13cflux.net |

| Metran | Flux estimation and statistical analysis. d-nb.infosci-hub.se | Mentioned in several studies. d-nb.infosci-hub.se |

| PIRAMID | Automates quantification of mass isotopomer distributions (MIDs). vueinnovations.comnih.govoup.com | Free for academic use. vueinnovations.com |

| Omix | Visual network composition and data analysis. frontiersin.orgoup.com | Commercial software. frontiersin.org |

| Isotopo | Processes experimental isotopomer data from GC-MS. uni-wuerzburg.de | Freely available for non-commercial use. uni-wuerzburg.de |

| LS-MIDA | Open-source software for converting MS patterns into isotopomer enrichments. nih.gov | Open-source. nih.gov |

| FluxML | Standardized modeling language. frontiersin.orgnih.govgithub.com | Open standard. github.com |

Principles of Isotopic Enrichment and Distribution

Isotopic enrichment is the process of increasing the abundance of a specific isotope in a sample. In metabolic research, substrates like D-Ribose are enriched with heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (d). When cells are fed this labeled D-Ribose, the labeled atoms are incorporated into various downstream metabolites. The distribution of these isotopes among the metabolites provides a detailed fingerprint of the metabolic activities within the cell. frontiersin.org

The analysis of these isotopic patterns is central to a technique called ¹³C-Metabolic Flux Analysis (¹³C-MFA). creative-proteomics.com This powerful method allows for the determination of intracellular metabolic fluxes, which are otherwise not directly measurable. mdpi.com The core principle is that the isotopic labeling patterns of metabolites are a direct consequence of the fluxes through the metabolic network. frontiersin.orgmdpi.com By measuring these patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), and then using computational models to simulate them, the underlying fluxes can be inferred. frontiersin.orgbiorxiv.org

Relationship Between Metabolic Fluxes and Isotopomer/Mass Isotopomer Distributions

The introduction of an isotopically labeled substrate like D-Ribose-13C,d into a biological system leads to the formation of different isotopomers and mass isotopomers of downstream metabolites. An isotopomer is a molecule with a specific configuration of isotopes, while a mass isotopomer is a molecule with a specific number of heavy isotopes, regardless of their position. The distribution of these isotopomers is directly linked to the metabolic fluxes.

For instance, if a metabolite can be produced via two different pathways, the isotopic labeling pattern of that metabolite will be a flux-weighted average of the labeling patterns of the substrates from each pathway. mdpi.com This allows researchers to determine the relative contributions of converging pathways. biorxiv.org The mass isotopomer distribution (MID) of a metabolite, which is the fractional abundance of each of its mass isotopomers, can be used to decipher the relative usage of different pathways. biorxiv.org Tracing the atoms from an isotope tracer through metabolic reactions allows for the inference of the isotope labeling patterns of downstream metabolites. biorxiv.org

Advanced computational frameworks, such as the Elemental Metabolic Unit (EMU) framework, have been developed to simplify the calculation of mass isotopomer distributions from a given set of metabolic fluxes. nih.gov These models link the isotopomer fractions to the metabolic fluxes through a set of algebraic equations, enabling the identification of the flux distribution that best explains the experimentally observed data. nih.gov

The following interactive table provides a simplified example of how different flux ratios between two pathways (Pathway A and Pathway B) would theoretically affect the mass isotopomer distribution (MID) of a product metabolite.

| Parameter | Value (%) |

|---|---|

| Pathway A Contribution | 50.0 |

| Pathway B Contribution | 50.0 |

| Mass Isotopomer | Abundance (%) |

|---|---|

| M+0 | 0.0 |

| M+1 | 50.0 |

| M+2 | 50.0 |

| M+3 | 0.0 |

Considerations for Bidirectional Fluxes and Their Reliability

Determining these bidirectional fluxes is crucial for a complete understanding of metabolic networks. embopress.org Isotope labeling experiments are one of the few methods capable of revealing the in vivo bidirectionality of metabolic fluxes. nih.gov The exchange of labeled atoms in a reversible reaction provides the necessary information to distinguish between the net and exchange fluxes. For instance, the labeling of RNA ribose, which is derived from ribose-5-phosphate (B1218738) in the pentose (B10789219) phosphate (B84403) pathway, can help to precisely quantify the net and exchange fluxes within this pathway. nih.gov

However, the reliable estimation of bidirectional fluxes can be challenging. The increased number of unknown flux parameters in models that include bidirectional reactions makes the system more complex. biorxiv.orgembopress.org The reliability of the estimated fluxes can be improved by using multiple isotopic tracers in parallel experiments. physiology.org Furthermore, Bayesian statistical methods and model averaging techniques are being developed to better handle the uncertainty associated with model selection, particularly when deciding whether a reaction should be modeled as unidirectional or bidirectional. d-nb.info

Kinetic Flux Profiling (KFP) and Its Extensions

Kinetic Flux Profiling (KFP) is a powerful technique for measuring metabolic fluxes in living cells. nih.gov Unlike steady-state MFA, which analyzes the isotopic distribution at a single time point, KFP measures the rate at which an isotopic label is incorporated into downstream metabolites over time. nih.govuiowa.edu The central idea behind KFP is that a larger metabolic flux will lead to a faster transmission of the isotopic label. nih.gov

In a typical KFP experiment, cells are rapidly switched from an unlabeled medium to a medium containing an isotopically labeled nutrient, such as this compound. nih.gov The labeling of downstream metabolites is then measured at multiple time points. uiowa.edu The rate at which the unlabeled fraction of a metabolite decreases over time follows an exponential decay, and this decay rate, when multiplied by the intracellular concentration of the metabolite, gives the metabolic flux. drziweidai.com

KFP offers several advantages. It can provide absolute flux estimates if the metabolite pool sizes are accurately measured. frontiersin.org It is also well-suited for studying dynamic changes in metabolic fluxes. nih.gov For example, KFP has been used to study the metabolic reprogramming that occurs during viral infections and to identify potential antiviral targets. drziweidai.com

Extensions to the basic KFP method have been developed to handle more complex metabolic networks. For instance, KFP has been extended to quantify fluxes within subnetworks that include converging nodes and are bounded by a unidirectional linear reaction. frontiersin.org Furthermore, KFP-like fitting methods have been used to analyze the labeling kinetics of amino acids to determine TCA cycle and neurotransmitter cycle fluxes. frontiersin.org

The following interactive table illustrates the principle of KFP by showing how the fraction of unlabeled metabolite changes over time for different flux values.

| Time (minutes) | Unlabeled Metabolite Fraction (%) |

|---|

Broader Research Perspectives and Future Directions in Isotopic D Ribose Applications

Role in Systems Biology and Multi-Omics Integration

Isotopically labeled D-ribose is a powerful tool in systems biology, particularly in the realm of multi-omics integration. By tracing the metabolic fate of ¹³C- and deuterium-labeled ribose, researchers can generate detailed datasets that, when combined with genomics, transcriptomics, and proteomics, provide a holistic view of cellular function. researchgate.netnih.gov This integrated approach is crucial for understanding how genetic and environmental perturbations impact metabolic networks.

¹³C metabolic flux analysis (¹³C-MFA) is a key technique that utilizes labeled D-ribose (often derived from labeled glucose) to quantify the rates of metabolic reactions. creative-proteomics.comsci-hub.se This method allows for the precise determination of intracellular fluxes, revealing the operational state of cellular metabolism. sci-hub.se When integrated with other omics data, ¹³C-MFA can link changes in gene expression or protein levels to functional alterations in metabolic pathways. plos.org For example, a decrease in the transcript levels of a pentose (B10789219) phosphate (B84403) pathway (PPP) enzyme can be correlated with a measured reduction in flux through that pathway, as determined by the labeling patterns in ribose-derived metabolites.

Recent advancements have focused on integrating thermal proteome profiling with multi-omics data to understand the effects of drug inhibition on cellular networks. embopress.org This allows for the identification of not only changes in protein abundance but also alterations in protein stability and activity, which can be linked back to metabolic changes traced with isotopic D-ribose. The use of computational frameworks helps to build causal networks that connect transcription factor and kinase activities to the observed metabolic phenotypes. embopress.org

Contributions to Metabolic Engineering and Industrial Biotechnology

In metabolic engineering and industrial biotechnology, D-Ribose-¹³C,d is instrumental for optimizing the production of biochemicals. nih.gov By using ¹³C-MFA, engineers can identify bottlenecks and inefficiencies in microbial production strains. researchgate.net For instance, tracing the flow of ¹³C from labeled glucose through the pentose phosphate pathway to ribose-5-phosphate (B1218738) helps in quantifying the flux towards nucleotide and aromatic amino acid biosynthesis. researchgate.net This information is vital for engineering strains with enhanced production of compounds derived from these pathways, such as shikimic acid, a precursor for antiviral drugs. researchgate.net

Studies have shown that a higher flux through the PPP is positively correlated with increased production of certain biochemicals. researchgate.net By identifying low flux into the PPP as a bottleneck, researchers can implement targeted genetic modifications, such as overexpressing key enzymes, to redirect carbon flow and improve yields. researchgate.net For example, in Saccharomyces cerevisiae strains engineered to produce shikimic acid, ¹³C-MFA revealed that enhancing the flux into the PPP nearly doubled the product yield. researchgate.net

Furthermore, isotopically labeled D-ribose is used to study and optimize the production of other valuable compounds like riboflavin (B1680620) in organisms such as Bacillus subtilis. researchgate.net The ability of some industrial microorganisms, like Vibrio natriegens, to utilize D-ribose as a carbon source makes direct feeding of labeled ribose a viable strategy for metabolic flux studies. portlandpress.com

Advances in Understanding Cellular Bioenergetics and Nucleotide Homeostasis

D-Ribose-¹³C,d plays a critical role in advancing our understanding of cellular bioenergetics and the maintenance of nucleotide pools. D-ribose is a central component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. lifeextensioneurope.comwikipedia.org Isotope tracing studies allow researchers to follow the synthesis of the ribose moiety of nucleotides, primarily through the pentose phosphate pathway. nih.gov

By using uniformly labeled ¹³C-glucose, which is converted to labeled ribose, scientists can track the de novo synthesis of ribonucleotides and their incorporation into RNA. nih.gov This has been demonstrated in cancer cell lines, where the ribose in free nucleotide pools becomes rapidly and almost completely labeled, indicating a high rate of synthesis. nih.gov Such studies have also shown that under certain conditions, there is no significant contribution of gluconeogenesis to the ribose pool. nih.gov

Furthermore, deuterated ribose can be incorporated into nucleotides to study the kinetics and mechanisms of enzymatic reactions involved in nucleotide metabolism. scienceopen.com These labeled compounds are valuable for NMR-based structural and biochemical studies of nucleic acids. scienceopen.com In conditions of cellular stress, such as myocardial ischemia, supplemental D-ribose can bypass rate-limiting steps in the PPP to enhance the synthesis of ATP, and isotopic tracers are key to quantifying this effect. nih.govaiac.org.au Tracing studies have shown that erastin, a ferroptosis inducer, disrupts nucleotide biosynthesis, a finding made possible by tracking ¹³C-glucose to ribose-5-phosphate and downstream nucleotides. biorxiv.org

Applications in Directed Enzyme Evolution Research for Carbohydrate Production

Isotopically labeled D-ribose and its derivatives are valuable in the field of directed enzyme evolution, which aims to create novel enzymes or improve existing ones for specific biotechnological applications. pnas.org While direct use of labeled ribose in high-throughput screening is less common, the enzymes being evolved often act on ribose or its phosphorylated forms.

Directed evolution has been successfully applied to enzymes involved in carbohydrate metabolism, such as aldolases and kinases. pnas.org For example, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been engineered for improved stability and substrate tolerance for the synthesis of various sugar analogs. researchgate.net The products of these enzymatic reactions can be analyzed using techniques that are compatible with isotopic labeling, such as mass spectrometry, to precisely determine reaction specificity and efficiency.

The evolution of enzymes like galactokinase to accept a broader range of sugar substrates, including those structurally related to ribose, demonstrates the power of this approach. pnas.org While the screening methods themselves may be colorimetric, detailed characterization of the evolved enzymes often involves assays with a variety of substrates, where isotopic labeling can provide unambiguous identification of the products. pnas.org This is particularly important when evolving enzymes to act on unnatural substrates or to have altered stereoselectivity. pnas.org

Fundamental Research on the Origin of Life and Chiral Homogeneity

D-ribose is a central molecule in the "RNA world" hypothesis, which posits that RNA was the primary form of genetic material before DNA. researchgate.netmdpi.com A fundamental mystery in the origin of life is the homochirality of biological molecules—specifically, why life on Earth is based on D-sugars and L-amino acids. nih.gov Research into the chiral recognition of ribose is therefore of great significance. researchgate.netresearcher.life

While D-Ribose-¹³C,d is not directly used to distinguish between D- and L-enantiomers, the study of ribose chirality is a key area of related research. researchgate.net Recent studies have developed optical analytical techniques for the rapid chiral recognition of ribose, which could greatly facilitate research into its role in the origin of life. researchgate.netmdpi.comresearcher.life It is hypothesized that the chiral homogeneity of biomolecules may be linked to the chirality of ribose itself. researchgate.netresearchgate.net Experimental evidence is emerging that suggests the D-enantiomer of RNA has a different electronic structure and is preferentially stabilized compared to the L-enantiomer, a finding with profound implications for understanding stereoselectivity in nature. nih.gov

Emerging Analytical Techniques and Automation in Isotope Tracer Studies

The field of isotope tracer studies is continually advancing, driven by new analytical technologies and automation. The use of ¹³C- and deuterium-labeled D-ribose benefits significantly from these developments. High-resolution mass spectrometry (MS), including gas chromatography-MS (GC-MS) and liquid chromatography-MS (LC-MS), are central to metabolomics and ¹³C-MFA. nih.govnih.gov These techniques allow for the measurement of mass isotopomer distributions for a large number of intracellular metabolites from small sample sizes. d-nb.info

Recent advancements include the development of dynamic ¹³C-labeling experiments, where samples are taken at very short intervals after the introduction of a labeled tracer like ¹³C₅-D-ribose. nih.gov This allows for the kinetic analysis of metabolic fluxes. The automation of sampling and quenching procedures is crucial for capturing these rapid metabolic dynamics accurately. nih.gov

Furthermore, new computational tools and algorithms are being developed to correct for natural isotope abundance and to analyze complex labeling patterns from dynamic experiments. nih.govmdpi.com There is also a push towards integrating data from multiple isotopic tracers (e.g., ¹³C, ¹⁵N, and ²H) to provide a more comprehensive picture of metabolic networks. nih.gov These emerging techniques enhance the precision and scope of studies using D-Ribose-¹³C,d, enabling researchers to tackle increasingly complex biological questions.

Q & A

Q. How can researchers verify the isotopic purity of D-Ribose-13C,d in metabolic flux analysis experiments?

Isotopic purity is critical for accurate tracer studies. Methodologically, employ nuclear magnetic resonance (NMR) spectroscopy to analyze the enrichment ratio, complemented by mass spectrometry (MS) for deuterium quantification. Ensure calibration against certified reference materials and validate reproducibility across triplicate measurements. Cross-check results with stable isotope dilution assays to confirm absence of unlabeled contaminants .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store lyophilized this compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent degradation via moisture absorption or oxidation. Periodically assess stability using high-performance liquid chromatography (HPLC) to detect decomposition products like ribulose or organic acids. For aqueous solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Optimize extraction protocols (e.g., methanol:water mixtures) to minimize matrix effects. For intracellular studies, combine with isotopomer spectral analysis (ISA) to resolve labeling patterns in glycolysis or pentose phosphate pathway intermediates .

Advanced Research Questions

Q. How can experimental designs address discrepancies in metabolic flux data when using this compound across different cell lines?

Contradictions often arise from cell-specific uptake kinetics or competing pathways. Mitigate this by:

Q. What strategies resolve conflicting NMR and MS data in tracing this compound-derived metabolites?

NMR detects positional enrichment but lacks sensitivity for low-abundance metabolites, whereas MS provides high sensitivity but may miss positional isomers. Integrate both techniques: use NMR for pathway mapping in high-concentration intermediates (e.g., ATP, NADH) and MS for trace metabolites. Apply statistical reconciliation tools (e.g., weighted least squares) to harmonize datasets .

Q. How to design a robust hypothesis-testing framework for studying this compound’s role in mitochondrial dysfunction?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility: Use CRISPR-edited cell lines with mitochondrial mutations (e.g., POLG mutations) and measure incorporation into TCA cycle intermediates.

- Novelty: Investigate ribose salvage pathways in cells with impaired oxidative phosphorylation.

- Ethics: Ensure compliance with biosafety protocols for isotope-labeled compounds .

Methodological Challenges and Solutions

Q. What controls are essential to validate the specificity of this compound in tracer studies?

Include:

Q. How to optimize signal-to-noise ratios in 13C^{13}\text{C}13C NMR studies of this compound in vivo?

Use hyperpolarized MRI with dynamic nuclear polarization (DNP) to enhance sensitivity. For animal models, employ pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) to suppress background noise. Validate with ex vivo LC-MS/MS correlation .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing time-resolved 13C^{13}\text{C}13C labeling data?

Apply Bayesian hierarchical modeling to account for temporal autocorrelation and biological variability. Open-source tools like IsotopoR or INCA (Isotopomeric Network Compartmental Analysis) enable flux variance analysis and sensitivity testing .

Q. How to ensure reproducibility when replicating this compound studies across laboratories?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.